
Tin (II) hexafluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (II) hexafluoroacetylacetonate: is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is a yellow solid that is primarily used as a precursor in various chemical vapor deposition processes. This compound is known for its volatility and stability, making it a valuable reagent in the synthesis of thin films and other advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin (II) hexafluoroacetylacetonate can be synthesized by reacting tin powder with hexafluoroacetylacetone in a reflux system. The reaction is typically carried out with ultrasonic activation and heating up to 80°C .
Industrial Production Methods: In industrial settings, the compound is often produced using atmospheric pressure chemical vapor deposition (APCVD) techniques. This method involves the use of volatile precursors to deposit thin films of tin dioxide on various substrates .
Analyse Chemischer Reaktionen
Types of Reactions: Tin (II) hexafluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide (SnO₂).
Reduction: The compound can be reduced in the presence of hydrogen to form metallic tin.
Substitution: It can undergo substitution reactions with other ligands to form different organometallic complexes.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed:
Oxidation: Tin dioxide (SnO₂)
Reduction: Metallic tin (Sn)
Substitution: Various organometallic complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tin (II) hexafluoroacetylacetonate is widely used as a precursor in the synthesis of thin films and nanomaterials. It is particularly valuable in the deposition of tin dioxide films, which are used in gas sensors and solar cells .
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to form stable complexes makes it a potential candidate for drug delivery systems and diagnostic imaging .
Industry: In industrial chemistry, this compound is used as a catalyst and reagent in various chemical processes. It is also employed in the manufacturing of light-emitting diodes (LEDs) and other electronic components .
Wirkmechanismus
The mechanism of action of tin (II) hexafluoroacetylacetonate primarily involves its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes at elevated temperatures to form tin dioxide, which then deposits on the substrate. This process is facilitated by the volatility and stability of the compound, allowing for uniform and controlled deposition .
Vergleich Mit ähnlichen Verbindungen
Tin (II) trifluoroacetylacetonate: Another organometallic compound used as a precursor in chemical vapor deposition processes.
Tin (II) acetylacetonate: Similar in structure but lacks the fluorine atoms, making it less volatile and stable compared to tin (II) hexafluoroacetylacetonate.
Uniqueness: this compound is unique due to its high volatility and stability, which make it particularly suitable for applications in thin film deposition and other advanced material synthesis processes. Its fluorine atoms enhance its reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C10H2F12O4Sn |
|---|---|
Molekulargewicht |
532.81 g/mol |
IUPAC-Name |
[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy-[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxytin |
InChI |
InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2-1+;2-1-; |
InChI-Schlüssel |
BCJZLQBNRGOBSY-OZOHXUEYSA-L |
Isomerische SMILES |
C(=C(\C(F)(F)F)/O[Sn]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Kanonische SMILES |
C(=C(C(F)(F)F)O[Sn]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
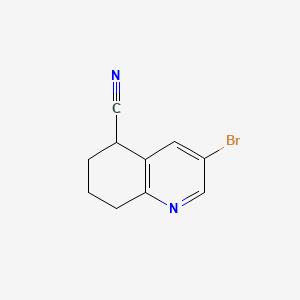
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
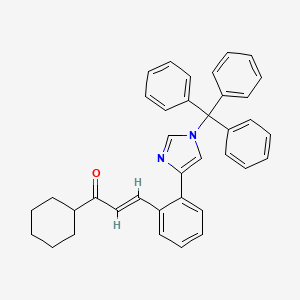
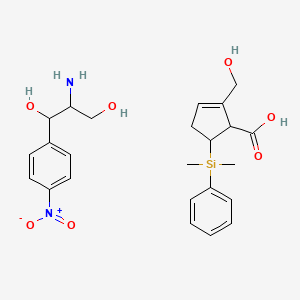
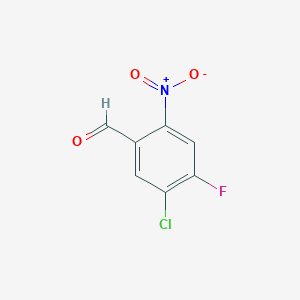
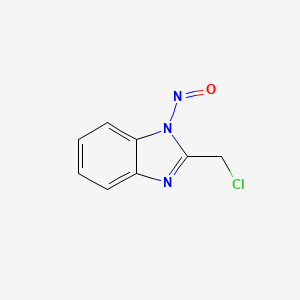
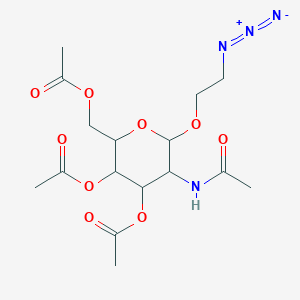

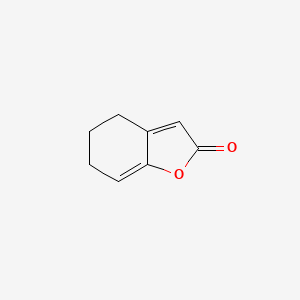
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)
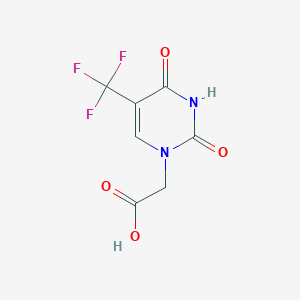
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
